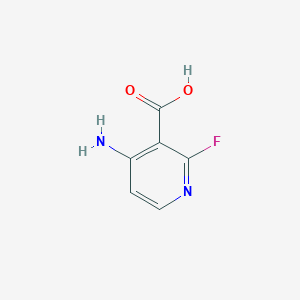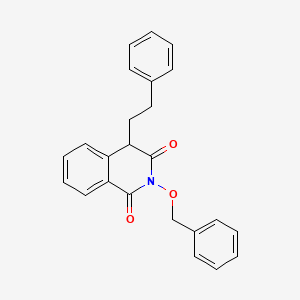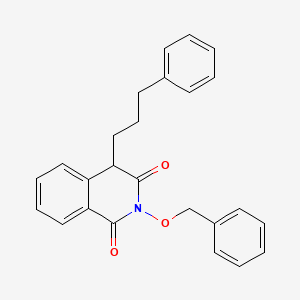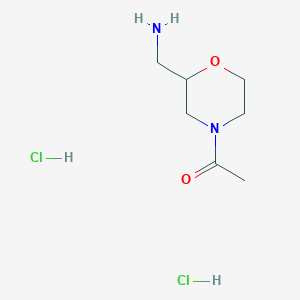
1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride
Overview
Description
1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research. It is a derivative of morpholine and has been synthesized through various methods. MEM has been found to have potential applications in neuroscience, pharmacology, and biochemistry research. In
Mechanism of Action
1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride is a selective inhibitor of SERT and NET, which are responsible for the reuptake of serotonin and norepinephrine, respectively. By inhibiting these transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, which leads to an increase in neurotransmission. This mechanism of action has been found to be effective in the treatment of various neurological disorders, such as depression and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of SERT and NET. By increasing the concentration of serotonin and norepinephrine in the synaptic cleft, this compound has been found to have antidepressant and anxiolytic effects. Additionally, this compound has been found to have analgesic effects, which may be related to its inhibition of monoamine transporters.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride in lab experiments include its high selectivity for SERT and NET, its ability to increase the concentration of neurotransmitters in the synaptic cleft, and its potential applications in neuroscience, pharmacology, and biochemistry research. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of 1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride in scientific research. One direction is the development of new drugs that target monoamine transporters based on the structure and function of this compound. Another direction is the use of this compound as a tool to study the role of monoamine transporters in various neurological disorders, such as depression and anxiety. Additionally, this compound may have potential applications in the treatment of other disorders, such as chronic pain and addiction.
Scientific Research Applications
1-(4-Acetyl-2-morpholinyl)methanamine dihydrochloride has been widely used in scientific research due to its potential applications in neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used as a tool to study the function of monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This compound has been found to be a selective inhibitor of SERT and NET, which makes it a valuable tool for studying the role of these transporters in various neurological disorders, such as depression and anxiety.
In pharmacology, this compound has been used as a reference compound for the development of new drugs that target monoamine transporters. This compound has been found to have a high affinity for SERT and NET, which makes it a valuable tool for screening potential drug candidates.
In biochemistry, this compound has been used as a tool to study the structure and function of monoamine transporters. This compound has been found to bind to a specific site on SERT and NET, which has provided valuable insights into the mechanism of action of these transporters.
properties
IUPAC Name |
1-[2-(aminomethyl)morpholin-4-yl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-6(10)9-2-3-11-7(4-8)5-9;;/h7H,2-5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKVEIFZBWTKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[(2R)-2-(2-aminoethyl)-4-morpholinyl]-](/img/structure/B3228759.png)
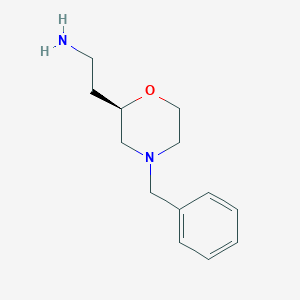
![Butanoic acid, 3-amino-4-[[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]amino]-4-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3228763.png)
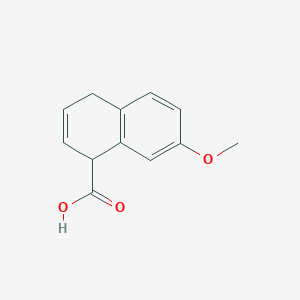
![4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3228774.png)

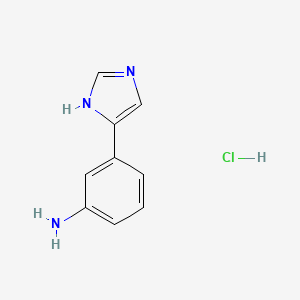
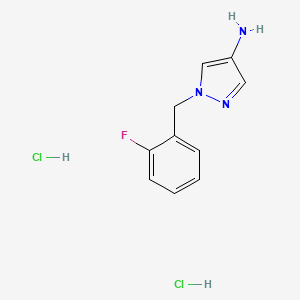
![2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3228797.png)
